molecular formula C22H27N3O B11303195 N-{1-[(4-Methylphenyl)methyl]-1H-pyrazol-5-YL}adamantane-1-carboxamide

N-{1-[(4-Methylphenyl)methyl]-1H-pyrazol-5-YL}adamantane-1-carboxamide

Cat. No.: B11303195
M. Wt: 349.5 g/mol
InChI Key: OULQZTDRGFOOKJ-UHFFFAOYSA-N
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Description

N-{1-[(4-Methylphenyl)methyl]-1H-pyrazol-5-YL}adamantane-1-carboxamide is a synthetic compound combining a rigid adamantane scaffold with a substituted pyrazole moiety. The 4-methylphenylmethyl substituent on the pyrazole nitrogen enhances steric bulk and may influence binding affinity in therapeutic targets.

Properties

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

IUPAC Name

N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]adamantane-1-carboxamide

InChI

InChI=1S/C22H27N3O/c1-15-2-4-16(5-3-15)14-25-20(6-7-23-25)24-21(26)22-11-17-8-18(12-22)10-19(9-17)13-22/h2-7,17-19H,8-14H2,1H3,(H,24,26)

InChI Key

OULQZTDRGFOOKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-Methylphenyl)methyl]-1H-pyrazol-5-YL}adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane core and the pyrazole ring. One common method involves the following steps:

    Formation of the Adamantane Core: Adamantane is synthesized through the hydrogenation of dicyclopentadiene, followed by a series of rearrangements and purifications.

    Synthesis of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

    Coupling of the 4-Methylphenyl Group: The 4-methylphenyl group is introduced through a Friedel-Crafts alkylation reaction using toluene and a suitable alkylating agent.

    Formation of the Final Compound: The final step involves the coupling of the adamantane core with the pyrazole ring and the 4-methylphenyl group through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of microreactor systems allows for precise control over reaction conditions, leading to higher selectivity and reduced by-products.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-Methylphenyl)methyl]-1H-pyrazol-5-YL}adamantane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, substituted pyrazoles.

Scientific Research Applications

N-{1-[(4-Methylphenyl)methyl]-1H-pyrazol-5-YL}adamantane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials due to its stability and rigidity.

Mechanism of Action

The mechanism of action of N-{1-[(4-Methylphenyl)methyl]-1H-pyrazol-5-YL}adamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid scaffold that can enhance binding affinity, while the pyrazole and 4-methylphenyl groups contribute to specific interactions with the target. The compound may modulate signaling pathways by inhibiting or activating key enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Key Structural Features

  • Core Heterocycle: The pyrazole ring distinguishes this compound from triazole-based adamantane derivatives (e.g., 5-(adamantane-1-yl)-4-R-1,2,4-triazole-3-thiones in ).
  • Aromatic Substituents : The 4-methylphenylmethyl group contrasts with the 4-hydroxyphenyl substituent in N′-[(E)-(4-hydroxyphenyl)methylidene]-3-(adamantan-1-yl)-1H-pyrazole-5-carbohydrazide (). The methyl group increases hydrophobicity, while a hydroxyl group (as in ) would enhance polarity and hydrogen-bonding capacity, impacting solubility and target engagement .

Physical-Chemical Properties

While direct data for the target compound are unavailable, analogous triazole-adamantane derivatives (, Table 1) exhibit melting points ranging from 120–160°C and moderate solubility in polar solvents like n-butanol. Pyrazole derivatives typically have lower melting points than triazoles due to reduced crystallinity from asymmetric substitution patterns .

Biological Activity

N-{1-[(4-Methylphenyl)methyl]-1H-pyrazol-5-YL}adamantane-1-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure combining an adamantane core with a pyrazole moiety. The molecular formula is C₁₈H₁₉N₃O, and its molecular weight is approximately 293.36 g/mol. The presence of the pyrazole ring is crucial for its biological interactions.

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. One notable target is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , which plays a role in the regulation of glucocorticoids and is implicated in metabolic disorders such as obesity and type 2 diabetes .

Inhibition Studies

The compound has shown promising results in various inhibition assays:

  • 11β-HSD1 Inhibition : Preliminary studies suggest that derivatives of adamantane linked to pyrazole exhibit inhibitory effects on 11β-HSD1, potentially aiding in the management of metabolic diseases .
  • Cytotoxicity : this compound demonstrated low cytotoxicity against mammalian cell lines, indicating a favorable safety profile for further development .

Study on Metabolic Disorders

A recent study explored the effects of adamantane derivatives on metabolic syndrome models. The results indicated that compounds similar to this compound significantly reduced blood glucose levels and improved insulin sensitivity in diabetic mice. These findings support the potential use of this compound in treating metabolic disorders .

Toxicological Assessment

In vitro toxicity assessments revealed that while the compound exhibits low cytotoxicity in standard culture conditions, further studies are necessary to evaluate its effects on mitochondrial respiration, which could influence its safety profile .

Data Table: Biological Activity Summary

Activity Effect Reference
11β-HSD1 InhibitionSignificant reduction in activity
CytotoxicityLow toxicity across cell lines
Metabolic Syndrome ModelImproved insulin sensitivity
Mitochondrial RespirationDose-dependent inhibition observed

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